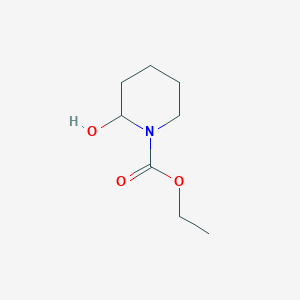
Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAF312, also known as Siponimod, is a selective sphingosine-1-phosphate receptor modulator. It is primarily used in the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis. BAF312 targets specific sphingosine-1-phosphate receptors, which play a crucial role in immune cell regulation and central nervous system function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAF312 involves multiple steps, starting from the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of BAF312 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the compound’s purity exceeds 98% .
Chemical Reactions Analysis
Types of Reactions: BAF312 undergoes several types of chemical reactions, including:
Oxidation: BAF312 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in BAF312.
Substitution: BAF312 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution
Major Products Formed: The major products formed from these reactions include various derivatives of BAF312 with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
BAF312 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor interactions.
Biology: Investigated for its effects on immune cell regulation and central nervous system function.
Medicine: Primarily used in the treatment of multiple sclerosis. It has shown potential in reducing disease progression and improving patient outcomes.
Industry: Employed in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors .
Mechanism of Action
BAF312 exerts its effects by selectively modulating sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This modulation leads to the sequestration of lymphocytes in lymph nodes, reducing their migration to the central nervous system. This mechanism helps in reducing inflammation and neurodegeneration associated with multiple sclerosis .
Comparison with Similar Compounds
Fingolimod (FTY720): Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.
Ozanimod: A newer sphingosine-1-phosphate receptor modulator with similar applications.
Comparison:
Selectivity: BAF312 is more selective for S1P1 and S1P5 receptors compared to Fingolimod, which targets multiple S1P receptors.
Safety Profile: BAF312 has a better safety profile with fewer cardiovascular side effects compared to Fingolimod.
Efficacy: Both BAF312 and Fingolimod are effective in reducing disease progression in multiple sclerosis, but BAF312’s selectivity may offer advantages in specific patient populations .
BAF312 stands out due to its selectivity and safety profile, making it a valuable therapeutic agent in the treatment of multiple sclerosis.
Properties
IUPAC Name |
methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPIARUBRADJEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403223 |
Source


|
| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104662-85-3 |
Source


|
| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)


![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)

![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)




